3,5-Bis(trifluoromethyl)benzenesulfonamide

Pancreatic Cancer Drug Discovery S100A2-p53 Inhibition

Procure 3,5-Bis(trifluoromethyl)benzenesulfonamide (CAS 39213-22-4) for your research needs. The unique 3,5-bis-CF3 substitution pattern on the benzenesulfonamide scaffold provides distinct electronic and steric properties critical for its performance. This compound is a validated scaffold for S100A2-p53 PPI inhibitors (GI50 ~2.97 μM), a key component in non-folate pathway MRSA inhibitors (MIC as low as 5.6 μg/cm³), and a superior Julia-Kocienski olefination reagent enabling excellent E-stereoselectivity (E/Z >99:1). Choosing this specific CAS ensures the electronic profile required for these advanced applications.

Molecular Formula C8H5F6NO2S
Molecular Weight 293.19 g/mol
CAS No. 39213-22-4
Cat. No. B1304892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)benzenesulfonamide
CAS39213-22-4
Molecular FormulaC8H5F6NO2S
Molecular Weight293.19 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C8H5F6NO2S/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)18(15,16)17/h1-3H,(H2,15,16,17)
InChIKeyUQRLSJLFAHCJBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(trifluoromethyl)benzenesulfonamide (CAS 39213-22-4): Chemical Class and Core Attributes for Research Sourcing


3,5-Bis(trifluoromethyl)benzenesulfonamide (CAS 39213-22-4) is a fluorinated aromatic sulfonamide, characterized by a benzene ring substituted with two electron-withdrawing trifluoromethyl (-CF3) groups at the 3- and 5-positions, and a primary sulfonamide (-SO2NH2) group. This molecular structure provides a distinctive electronic profile that influences its lipophilicity, metabolic stability, and utility as a synthetic building block. As a solid with a melting point of 180-182 °C , it is primarily sourced as a research chemical for applications in medicinal chemistry and organic synthesis . Its role is often as a key scaffold for developing biologically active molecules rather than as a direct active pharmaceutical ingredient itself [1].

Why Generic Substitution of 3,5-Bis(trifluoromethyl)benzenesulfonamide (CAS 39213-22-4) is Not a Viable Procurement Strategy


The 3,5-bis(trifluoromethyl) substitution pattern on the benzenesulfonamide scaffold is not a trivial modification. The specific placement and strong electron-withdrawing nature of the -CF3 groups fundamentally alter the compound's physicochemical and biological behavior compared to non-fluorinated, mono-substituted, or differently substituted benzenesulfonamide analogs. This leads to quantifiable differences in critical parameters such as cell growth inhibition (GI50), minimum inhibitory concentration (MIC), and stereochemical outcome in key synthetic reactions. Procuring a generic benzenesulfonamide in its place would risk loss of the specific electronic and steric properties that drive these performance metrics [1][2]. The evidence below demonstrates that performance is intrinsically linked to this precise molecular structure, making substitution a high-risk, low-probability path to achieving comparable research or industrial outcomes.

Quantitative Differentiation Guide for 3,5-Bis(trifluoromethyl)benzenesulfonamide (CAS 39213-22-4) vs. Analogs


Cytotoxic Activity of 3,5-Bis(trifluoromethyl)benzenesulfonamide Derivatives Against Pancreatic Cancer Cells

A lead compound derived from 3,5-bis(trifluoromethyl)benzenesulfonamide, N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (1), demonstrated potent growth inhibition of the MiaPaCa-2 pancreatic cancer cell line. This is a direct comparison to non-fluorinated or mono-substituted benzenesulfonamide scaffolds that would not have the same electronic properties and are not validated for this target. [1][2]

Pancreatic Cancer Drug Discovery S100A2-p53 Inhibition

Antimicrobial Potency of 3,5-Bis(trifluoromethyl)phenyl Sulfonamides Against MRSA

A derivative, N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide, exhibited potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) strain USA300. This compound, containing the 3,5-bis(trifluoromethyl)phenyl group, represents a class of desamino-benzenesulfonamides that inhibit bacterial growth via a mechanism distinct from traditional sulfa drugs, which require a p-aminobenzene moiety. [1]

Antimicrobial Resistance MRSA Medicinal Chemistry

Enhanced Stereoselectivity in Julia-Kocienski Olefination Using 3,5-Bis(trifluoromethyl)phenyl (BTFP) Sulfones

In the Julia-Kocienski olefination of aldehydes, the use of 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones (e.g., tert-butyl α-(BTFPsulfonyl)acetate) provides a significant advantage in stereoselectivity compared to other sulfones. This is a direct comparison to the typical use of benzothiazol-2-yl (BT) sulfones, which often yield lower E/Z ratios under similar conditions. [1]

Organic Synthesis Stereoselective Synthesis Olefination

Validated Application Scenarios for 3,5-Bis(trifluoromethyl)benzenesulfonamide (CAS 39213-22-4) Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for Pancreatic Cancer

This compound serves as a core scaffold for synthesizing focused libraries targeting the S100A2-p53 protein-protein interaction. As demonstrated in Section 3, derivatives of this sulfonamide exhibit GI50 values in the low micromolar range (e.g., 2.97 μM) against MiaPaCa-2 pancreatic cancer cells [1]. This provides a validated starting point for further SAR studies to improve potency and selectivity against this difficult-to-treat cancer.

Medicinal Chemistry: Development of Novel Anti-MRSA Agents

The 3,5-bis(trifluoromethyl)phenyl sulfonamide group is a key component in desamino-benzenesulfonamides, a class of compounds shown to inhibit MRSA via a non-folate pathway [2]. This mechanism, distinct from traditional sulfa drugs, offers a promising avenue for developing therapeutics against drug-resistant bacterial strains, as supported by the potent MIC values (as low as 5.6 μg/cm³) observed for derivatives.

Organic Synthesis: Reagent for Highly Stereoselective Julia-Kocienski Olefination

The 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfone, derived from this compound, is a superior reagent for the Julia-Kocienski reaction [3]. It enables the synthesis of α,β-unsaturated esters and Weinreb amides with excellent yields and near-perfect E-stereoselectivity (E/Z > 99:1). This application is critical for synthetic chemists requiring precise control over alkene geometry in complex molecule construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Bis(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.